molecular formula C11H9BrO3 B12289899 methyl (2Z)-2-(6-bromo-1-benzofuran-3-ylidene)acetate

methyl (2Z)-2-(6-bromo-1-benzofuran-3-ylidene)acetate

Cat. No.: B12289899
M. Wt: 269.09 g/mol
InChI Key: DEQUZGMJZMPDRQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate is a chemical compound belonging to the benzofuran family. . This compound features a bromine atom at the 6-position of the benzofuran ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate typically involves the bromination of benzofuran followed by esterification. One common method includes the reaction of 6-bromobenzofuran with methyl bromoacetate in the presence of a base such as sodium carbonate in an organic solvent like N-methyl pyrrolidine . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring can participate in various biochemical pathways, influencing enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are essential to understand its biological effects fully.

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzofuran-3(2H)-one: Shares the bromine substitution but lacks the ester group.

    Methyl 2-(5-Bromobenzofuran-3(2H)-ylidene)acetate: Similar structure with bromine at the 5-position.

    Ethyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate: Similar structure with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate is unique due to its specific substitution pattern and functional groups, which can influence its reactivity and biological activity. The presence of the bromine atom at the 6-position and the methyl ester group provides distinct chemical properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl (2Z)-2-(6-bromo-1-benzofuran-3-ylidene)acetate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3/b7-4+

InChI Key

DEQUZGMJZMPDRQ-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)/C=C/1\COC2=C1C=CC(=C2)Br

Canonical SMILES

COC(=O)C=C1COC2=C1C=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.